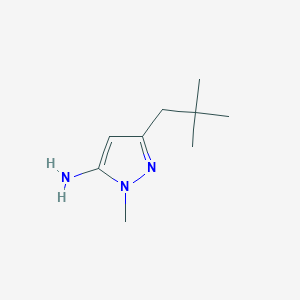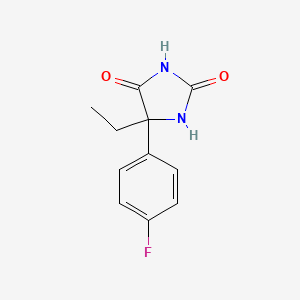![molecular formula C12H17NO2S B6143443 [1-(Benzenesulfonyl)cyclopentyl]methanamine CAS No. 1114822-88-6](/img/structure/B6143443.png)
[1-(Benzenesulfonyl)cyclopentyl]methanamine
Übersicht
Beschreibung
[1-(Benzenesulfonyl)cyclopentyl]methanamine: is a versatile chemical compound with the molecular formula C₁₂H₁₇NO₂S . It is known for its unique structure, which includes a benzenesulfonyl group attached to a cyclopentyl ring, further connected to a methanamine group. This compound is used in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Benzenesulfonyl)cyclopentyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopentylmethanamine derivatives.
Substitution: Formation of substituted benzenesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Benzenesulfonyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [1-(Benzenesulfonyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity. The methanamine group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
- [1-(Benzenesulfonyl)cyclohexyl]methanamine
- [1-(Benzenesulfonyl)cyclobutyl]methanamine
- [1-(Benzenesulfonyl)cyclopropyl]methanamine
Comparison:
- [1-(Benzenesulfonyl)cyclohexyl]methanamine: Similar structure but with a cyclohexyl ring, leading to different steric and electronic properties.
- [1-(Benzenesulfonyl)cyclobutyl]methanamine: Contains a cyclobutyl ring, which is smaller and more strained than the cyclopentyl ring, affecting its reactivity.
- [1-(Benzenesulfonyl)cyclopropyl]methanamine: Features a cyclopropyl ring, which is highly strained and reactive, making it distinct from the cyclopentyl derivative.
Uniqueness: The cyclopentyl ring in [1-(Benzenesulfonyl)cyclopentyl]methanamine provides a balance between stability and reactivity, making it a versatile compound for various applications. Its unique combination of structural features allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCFAGQAUYLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
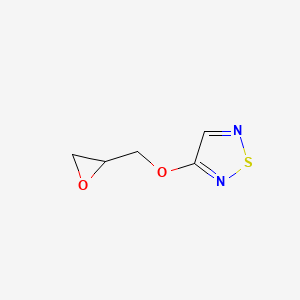
![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
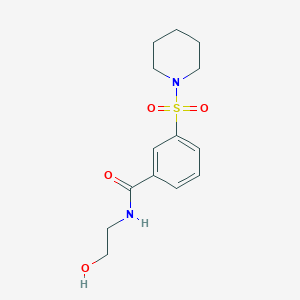
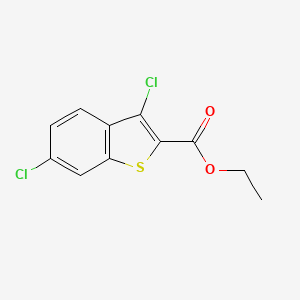
![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)
![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)


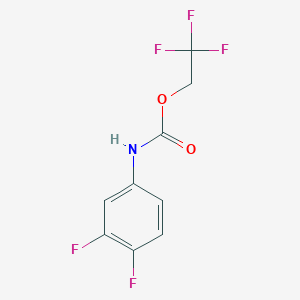
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)


